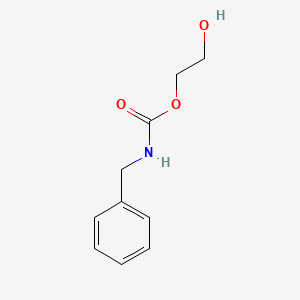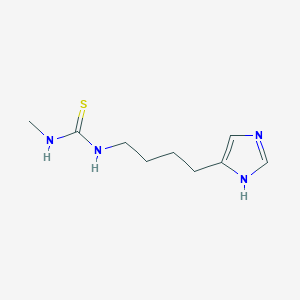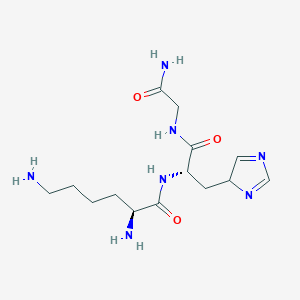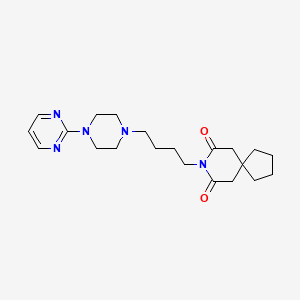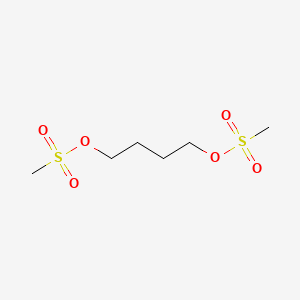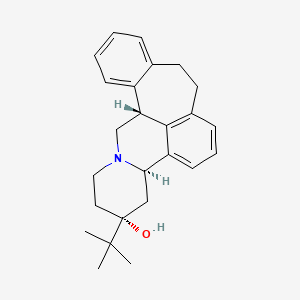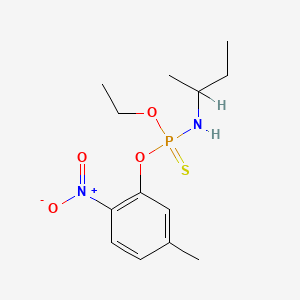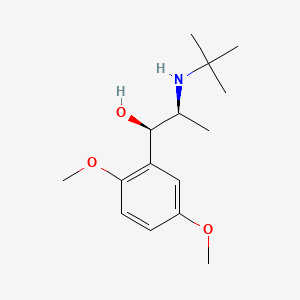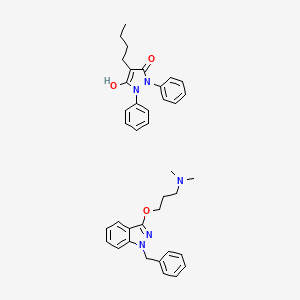![molecular formula C14H11NO3 B1668148 4-ヒドロキシ-3,3-ジメチル-2H-ベンゾ[g]インドール-2,5(3H)-ジオン CAS No. 39674-97-0](/img/structure/B1668148.png)
4-ヒドロキシ-3,3-ジメチル-2H-ベンゾ[g]インドール-2,5(3H)-ジオン
概要
説明
BVT 948 is a non-competitive, irreversible inhibitor of protein tyrosine phosphatases (PTPs). It is known for its ability to enhance insulin signaling and inhibit several cytochrome P450 isoforms and lysine methyltransferase SETD8. The compound has a molecular formula of C14H11NO3 and a molecular weight of 241.25 g/mol .
科学的研究の応用
BVT 948 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases and cytochrome P450 isoforms.
Biology: Investigates the role of PTPs in cellular signaling pathways.
Medicine: Explores potential therapeutic applications in enhancing insulin signaling and treating diseases like diabetes and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
BVT 948 exerts its effects through the following mechanisms:
Inhibition of PTPs: It irreversibly inhibits PTPs by catalyzing the hydrogen peroxide-dependent oxidation of the catalytic cysteine residue.
Enhancement of Insulin Signaling: Enhances insulin signaling in vitro and improves insulin tolerance in vivo.
Inhibition of Cytochrome P450 Isoforms: Inhibits several cytochrome P450 isoforms, affecting drug metabolism and detoxification pathways
生化学分析
Biochemical Properties
BVT 948 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases (PTPs). It displays irreversible inhibition through the catalysis of hydrogen peroxide-dependent oxidation of PTPs . This inhibition enhances insulin signaling in vitro and improves insulin tolerance in ob/ob mice in vivo . Additionally, BVT 948 inhibits several cytochrome P450 isoforms, which are essential enzymes involved in drug metabolism .
Cellular Effects
BVT 948 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein tyrosine phosphatases, BVT 948 enhances insulin signaling, which is crucial for glucose uptake and metabolism in cells . This compound also promotes cell migration and induces the expression of matrix metalloproteinase-9 (MMP-9) in MCF-7 breast cancer cells . These effects highlight the potential therapeutic applications of BVT 948 in metabolic disorders and cancer treatment.
Molecular Mechanism
At the molecular level, BVT 948 exerts its effects by binding to protein tyrosine phosphatases and catalyzing their oxidation through hydrogen peroxide-dependent mechanisms . This irreversible inhibition prevents the dephosphorylation of tyrosine residues on target proteins, thereby enhancing insulin signaling and other cellular processes . Additionally, BVT 948 inhibits cytochrome P450 isoforms, which affects drug metabolism and detoxification pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BVT 948 have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that BVT 948 enhances insulin signaling and insulin tolerance in ob/ob mice over extended periods
Dosage Effects in Animal Models
The effects of BVT 948 vary with different dosages in animal models. At lower doses, BVT 948 enhances insulin signaling and improves insulin tolerance without causing significant adverse effects . At higher doses, BVT 948 may exhibit toxic effects, including inhibition of cytochrome P450 isoforms, which can impact drug metabolism and lead to potential toxicity . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of BVT 948 while minimizing adverse effects.
Metabolic Pathways
BVT 948 is involved in metabolic pathways related to insulin signaling and drug metabolism. By inhibiting protein tyrosine phosphatases, BVT 948 enhances insulin signaling, which is crucial for glucose uptake and metabolism . Additionally, BVT 948 inhibits cytochrome P450 isoforms, affecting the metabolism of various drugs and endogenous compounds . These interactions highlight the importance of understanding the metabolic pathways influenced by BVT 948 for its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, BVT 948 is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to enter cells and interact with target proteins, such as protein tyrosine phosphatases and cytochrome P450 isoforms . The distribution of BVT 948 within different cellular compartments and tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of BVT 948 plays a crucial role in its activity and function. BVT 948 is known to interact with protein tyrosine phosphatases and cytochrome P450 isoforms within specific cellular compartments . The targeting signals and post-translational modifications that direct BVT 948 to these compartments are essential for its inhibitory effects on these enzymes. Understanding the subcellular localization of BVT 948 can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
BVT 948 is synthesized through a series of chemical reactions involving the formation of its core structure, 4-hydroxy-3,3-dimethyl-2H-benz[g]indole-2,5(3H)-dione. The synthetic route typically involves the following steps:
Formation of the indole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of hydroxyl and carbonyl groups to form the final structure.
Industrial Production Methods
Industrial production of BVT 948 involves optimizing the synthetic route for large-scale production. This includes:
Reaction optimization: Adjusting reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
BVT 948 undergoes several types of chemical reactions, including:
Oxidation: Facilitates the oxidation of the catalytic cysteine residue by hydrogen peroxide.
Inhibition: Inhibits redox-sensitive cytochrome P450 isoforms and protein methyltransferases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Major Products Formed
The major products formed from these reactions include oxidized forms of the target enzymes and inhibited enzyme complexes .
類似化合物との比較
Similar Compounds
Alexidine dihydrochloride: Another PTP inhibitor with similar inhibitory effects on PTPs and cytochrome P450 isoforms.
Vanadate: A well-known PTP inhibitor but with different mechanisms and specificity.
Uniqueness
BVT 948 is unique due to its non-competitive, irreversible inhibition mechanism and its ability to enhance insulin signaling without affecting the duration of the signal. This makes it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
3,3-dimethyl-1H-benzo[g]indole-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-14(2)9-10(15-13(14)18)7-5-3-4-6-8(7)11(16)12(9)17/h3-6H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPBUXODFQZPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C(=O)C2=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424993 | |
| Record name | BVT 948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39674-97-0 | |
| Record name | BVT 948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



